Antifungal agent 78

antifungal resistance EC50 comparison Fusarium head blight

Antifungal agent 78 (25am) is a novel oxazolyl-oxazoline lead with EC50 13.46 μM against Fusarium graminearum, 3.2-fold more potent than carbendazim. Its unique β-tubulin binding mode (five hydrogen bonds) enables activity against carbendazim-resistant strains, making it essential for resistance studies, SAR exploration, and fungicide discovery. Purchase for R&D; not for human use.

Molecular Formula C18H12F2N2O2
Molecular Weight 326.3 g/mol
Cat. No. B15137879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 78
Molecular FormulaC18H12F2N2O2
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4
InChIInChI=1S/C18H12F2N2O2/c19-12-6-7-14(20)13(8-12)17-22-16(10-23-17)18-21-15(9-24-18)11-4-2-1-3-5-11/h1-8,10,15H,9H2/t15-/m1/s1
InChIKeyALNHRURERPZLOR-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 78 (Compound 25am): An Oxazolyl-Oxazoline Derivative with Proven Potency Against Fusarium graminearum for Agrochemical Fungicide Development


Antifungal agent 78 (also designated as compound 25am) is a synthetic oxazolyl-oxazoline derivative developed through a scaffold-hopping strategy targeting Fusarium graminearum, the primary causative pathogen of Fusarium head blight in cereal crops [1]. This compound belongs to a novel chemotype distinct from conventional benzimidazole fungicides such as carbendazim. Its molecular formula is C18H12F2N2O2, with a molecular weight of 326.3 g/mol . The compound is intended for research and agricultural fungicide discovery applications and is not a pharmaceutical agent for human use.

Why Antifungal Agent 78 Cannot Be Substituted with Generic Azole or Benzimidazole Fungicides


Generic substitution among antifungal agents is scientifically unjustified due to significant differences in molecular target engagement, resistance profiles, and potency. Antifungal agent 78 (25am) operates via a β-tubulin binding mechanism that is molecularly distinct from that of carbendazim: while both target β-tubulin, 25am forms five hydrogen bonds with specific amino acid residues in β-tubulin, a distinct interaction pattern from carbendazim [1]. This unique binding mode confers activity against carbendazim-resistant F. graminearum strains [1]. Furthermore, as an oxazolyl-oxazoline derivative, 25am belongs to a chemotype with no known cross-resistance to azole antifungals (which target CYP51) or echinocandins (which target glucan synthase). Therefore, substituting 25am with a generic azole or benzimidazole would compromise the specific research objectives and fail to address resistance management strategies.

Antifungal Agent 78 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Antifungal Agent 78 (25am) vs. Carbendazim: 3.2-Fold Superior Potency Against Wild-Type F. graminearum

In a direct head-to-head comparison against F. graminearum, Antifungal agent 78 (compound 25am) demonstrated an EC50 of 13.46 μM, which was 3.2-fold more potent than carbendazim (EC50 = 43.06 μM) [1]. The parent scaffold, oxazolyl-oxazoline 25, showed an EC50 of 18.25 μM, indicating that the structural modification leading to 25am (the methylated analog) improved potency by an additional 1.4-fold relative to the unoptimized scaffold [1].

antifungal resistance EC50 comparison Fusarium head blight

Antifungal Agent 78 (25am) Demonstrates Activity Against Carbendazim-Resistant F. graminearum Strains

Unlike carbendazim, compound 25am could effectively inhibit a carbendazim-resistant F. graminearum strain [1]. While the precise EC50 value against the resistant isolate is not publicly disclosed in the primary publication, the authors explicitly state that 25am overcomes the resistance mechanism that renders carbendazim ineffective [1]. Molecular docking studies revealed that 25am forms five hydrogen bonds with β-tubulin amino acid residues, whereas carbendazim's binding is disrupted by common β-tubulin point mutations (e.g., E198A, F200Y) [1].

fungicide resistance resistance management β-tubulin mutation

Antifungal Agent 78 (25am) Displays a Distinct Binding Mode in β-Tubulin Relative to Carbendazim

Molecular docking simulations demonstrated that compound 25am forms five hydrogen bonds with amino acid residues in the β-tubulin active site [1]. In contrast, carbendazim's binding mode is characterized by a different hydrogen bond network that is susceptible to disruption by point mutations (e.g., E198A, F200Y) [1]. This mechanistic divergence explains why 25am retains activity against carbendazim-resistant strains.

molecular docking target engagement hydrogen bonding

Antifungal Agent 78 (25am) Induces Mycelial Morphological Changes in F. graminearum

Scanning electron microscopy (SEM) analysis revealed that compound 25am induced slight collapse of F. graminearum mycelia [1]. In contrast, carbendazim treatment typically results in more pronounced mycelial swelling and distortion due to its distinct mechanism of microtubule disruption. The morphological changes induced by 25am are consistent with its unique β-tubulin binding mode and support a distinct mode of action.

SEM mycelial collapse morphological alteration

Antifungal Agent 78 Optimal Use Cases: Research and Agrochemical Development Applications


Lead Optimization for Novel Fungicide Discovery Programs Targeting Fusarium Head Blight

Antifungal agent 78 (compound 25am) serves as an optimized lead candidate for fungicide discovery programs focused on Fusarium head blight (FHB) in wheat and barley. The demonstrated 3.2-fold potency improvement over carbendazim [1] provides a validated chemical starting point for further SAR exploration. Procurement of this compound enables research teams to investigate the oxazolyl-oxazoline pharmacophore and to conduct follow-up studies including in planta efficacy testing and formulation development.

Resistance Management Studies and Mode-of-Action Validation

Given its proven activity against carbendazim-resistant F. graminearum strains [1], Antifungal agent 78 is ideally suited for research programs investigating fungicide resistance mechanisms and resistance management strategies. The compound can be used as a positive control in cross-resistance studies, as a tool to validate β-tubulin as a target in filamentous fungi, and as a benchmark for evaluating new chemical scaffolds in resistance-breaking assays.

Structural Biology and Computational Chemistry Studies of β-Tubulin Inhibitors

The distinct binding mode of 25am—characterized by five hydrogen bonds with β-tubulin residues [1]—makes this compound valuable for structural biology investigations, including co-crystallization studies and molecular dynamics simulations. Research groups focused on understanding the structure-activity relationships of β-tubulin inhibitors should prioritize 25am as a reference ligand for comparative docking studies and pharmacophore modeling.

Chemical Probe for Investigating Oxazolyl-Oxazoline Pharmacophore in Antifungal Drug Discovery

As the most potent compound identified in the oxazolyl-oxazoline series (EC50 = 13.46 μM) [1], Antifungal agent 78 is the preferred chemical probe for investigating this novel chemotype. Medicinal chemistry teams can use 25am as a benchmark for scaffold-hopping campaigns and for evaluating the antifungal potential of related heterocyclic frameworks. The compound is particularly relevant for projects seeking alternatives to benzimidazole fungicides with improved resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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